molecular formula C22H23N5O3 B2457113 N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-73-2

N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2457113
CAS No.: 946360-73-2
M. Wt: 405.458
InChI Key: MBGSWZWHMVXSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-3-7-17(8-4-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-9-18(30-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSWZWHMVXSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound exhibits significant biological activity due to its unique structural features and the presence of various functional groups.

Structural Characteristics

The compound features:

  • Imidazo-triazine core : Provides a framework for biological activity.
  • Carboxamide group : Suggests potential interactions with biological targets.
  • Substituents : The presence of a p-tolyl and a 4-methoxyphenethyl group enhances its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial , anticancer , and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine family exhibit notable antimicrobial properties. For instance:

  • Mechanism : The carboxamide group can interact with bacterial enzymes or receptors, inhibiting their function.
  • Case Study : A related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated using different cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Findings : Compounds similar to this structure have shown IC50 values indicating significant cytotoxicity. For example, derivatives with similar scaffolds displayed IC50 values ranging from 29 μM to 73 μM against HeLa cells .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth factors and signaling pathways.

Data Summary Table

Biological ActivityCell Line/TargetIC50 Value (μM)Reference
AntimicrobialVarious strainsLow micromolar
AnticancerMCF-773
AnticancerHeLa29

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves multi-step organic reactions, typically starting with condensation to form the fused triazine core, followed by functionalization of the methoxyphenethyl and p-tolyl groups. Critical steps include:

  • Amide coupling : Use of EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base for carboxamide formation .
  • Purification : High-performance liquid chromatography (HPLC) to isolate the final product with >95% purity .
  • Optimization : Control of solvent polarity (e.g., THF or ethanol) and temperature (60–80°C) to maximize yield .

Table 1 : Common Reagents and Conditions

StepReagents/ConditionsPurposeReference
CouplingEDCI·HCl, HOBt, DMFAmide bond formation
CyclizationReflux in THFTriazine ring closure
PurificationHPLC (C18 column)Purity assessment

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign protons and carbons, particularly the methoxy (-OCH3_3) and p-tolyl (CH3_3-C6_6H4_4) groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (observed m/z: 383.4 vs. theoretical 383.4) .
  • X-ray Crystallography (if available): Resolves stereochemistry of the fused imidazo-triazine system .

Q. What structural features influence its bioactivity?

Key motifs include:

  • Fused Triazine-Imidazole Core : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) .
  • Methoxyphenethyl Group : Improves lipophilicity for membrane permeability .
  • p-Tolyl Substituent : Modulates steric effects in receptor binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in multi-step synthesis?

  • Temperature Gradients : Use gradual heating (e.g., 60°C → 80°C) during cyclization to minimize side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. THF for cyclization .
  • Catalyst Additives : Explore Lewis acids (e.g., ZnCl2_2) to accelerate ring-closing steps .

Data Contradiction Note : Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest target-specific optimization is required .

Q. How to resolve contradictions in pharmacological data across studies?

  • Dose-Response Analysis : Compare IC50_{50} values under standardized assays (e.g., ATP competition in kinase inhibition) .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
  • Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

Q. What methodologies are used to analyze structure-activity relationships (SAR)?

  • Analog Synthesis : Modify p-tolyl to fluorophenyl or methoxyphenyl to test electronic effects .
  • Molecular Docking : Simulate binding poses with homology models of target enzymes (e.g., PI3Kα) .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Q. How to address solubility and stability challenges in formulation?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH Stability Studies : Test degradation rates in buffers (pH 1–9) to identify optimal storage conditions .
  • Lyophilization : Convert to a stable amorphous solid via freeze-drying .

Methodological Tables

Table 2 : Analytical Techniques for Purity and Structure

TechniqueApplicationReference
HPLCPurity assessment (>95%)
1^1H/13^13C NMRFunctional group assignment
HRMSMolecular weight confirmation

Table 3 : Common Pharmacological Assays

Assay TypeTarget ExampleReference
Kinase InhibitionPI3Kα, EGFR
CytotoxicityMCF-7, HeLa cells
Metabolic StabilityLiver microsomes

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) meticulously .
  • Collaborative Validation : Cross-verify NMR/MS data with independent labs to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.